molecular formula C9H15N3O2S B2712143 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2137793-81-6

3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2712143
CAS No.: 2137793-81-6
M. Wt: 229.3
InChI Key: VYAMNARIRZAMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C9H15N3O2S and a molecular weight of 229.3 g/mol It is characterized by the presence of a cyclopentyl group, a methyl group, and a sulfonamide group attached to a pyrazole ring

Scientific Research Applications

3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications, including:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of cyclopentanone with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization and sulfonation reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of sulfonamide derivatives.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may modulate receptor function by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazole-4-carbaldehyde: A related compound with a similar pyrazole ring structure but different functional groups.

    3-Cyclopentyl-1H-pyrazole-4-sulfonamide: Another sulfonamide derivative with a cyclopentyl group but lacking the methyl group.

Uniqueness

3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the combination of its cyclopentyl, methyl, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

3-cyclopentyl-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-12-6-8(15(10,13)14)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAMNARIRZAMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCC2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.